molecular formula C9H13NO2 B13065465 (3Z)-3-[(Dimethylamino)methylidene]cyclohexane-1,2-dione

(3Z)-3-[(Dimethylamino)methylidene]cyclohexane-1,2-dione

Cat. No.: B13065465
M. Wt: 167.20 g/mol
InChI Key: GIDFKGIOSKYMLT-SREVYHEPSA-N
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Description

(3Z)-3-[(Dimethylamino)methylidene]cyclohexane-1,2-dione is an organic compound with a unique structure that features a cyclohexane ring substituted with a dimethylamino group and a methylene group at the 3-position, and two ketone groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(Dimethylamino)methylidene]cyclohexane-1,2-dione typically involves the reaction of cyclohexane-1,2-dione with dimethylamine under specific conditions. One common method is to use a base such as sodium hydroxide to deprotonate the cyclohexane-1,2-dione, followed by the addition of dimethylamine. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(Dimethylamino)methylidene]cyclohexane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

(3Z)-3-[(Dimethylamino)methylidene]cyclohexane-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3Z)-3-[(Dimethylamino)methylidene]cyclohexane-1,2-dione involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups involved. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,2-dione: Lacks the dimethylamino group but shares the cyclohexane ring and ketone functionalities.

    (3Z)-3-[(Methylamino)methylidene]cyclohexane-1,2-dione: Similar structure but with a methylamino group instead of a dimethylamino group.

Uniqueness

(3Z)-3-[(Dimethylamino)methylidene]cyclohexane-1,2-dione is unique due to the presence of the dimethylamino group, which can significantly influence its chemical reactivity and biological interactions compared to similar compounds

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

(3Z)-3-(dimethylaminomethylidene)cyclohexane-1,2-dione

InChI

InChI=1S/C9H13NO2/c1-10(2)6-7-4-3-5-8(11)9(7)12/h6H,3-5H2,1-2H3/b7-6-

InChI Key

GIDFKGIOSKYMLT-SREVYHEPSA-N

Isomeric SMILES

CN(C)/C=C\1/CCCC(=O)C1=O

Canonical SMILES

CN(C)C=C1CCCC(=O)C1=O

Origin of Product

United States

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